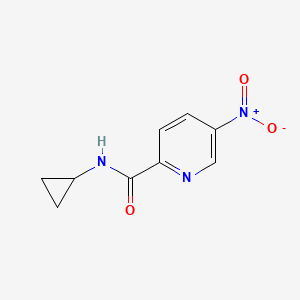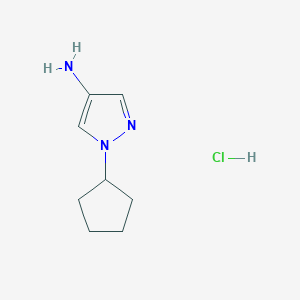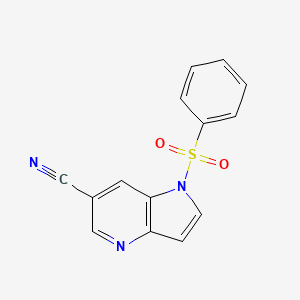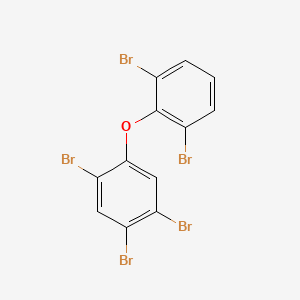
Éter de pentaBromodifenilo 2,2',4,5,6'
Descripción general
Descripción
2,2’,4,4’,6-Pentabromodiphenyl Ether is one of the Polybrominated di-Ph ethers (PBDEs), which are a new class of global, persistent, and toxic contaminants. It is used as Brominated flame retardants (BFRs) in various consumer products .
Molecular Structure Analysis
The molecular formula of 2,2’,4,5,6’-Pentabromodiphenyl ether is C12H5Br5O. The structure consists of two phenyl rings connected by an ether linkage, with five bromine atoms substituted on the phenyl rings .Physical and Chemical Properties Analysis
2,2’,4,5,6’-Pentabromodiphenyl ether has a molar mass of 564.688 g/mol. It appears as a viscous white to amber-colored liquid. It has a density of 2.3±0.1 g/cm^3, and it decomposes at its boiling point. It is not soluble in water .Aplicaciones Científicas De Investigación
Monitoreo ambiental
PBDEs: se utilizan ampliamente como retardantes de llama en varios productos de consumo. Debido a su persistencia y potencial de bioacumulación, el monitoreo de su presencia en el medio ambiente es crucial. El éter de pentaBromodifenilo 2,2',4,5,6' suele ser el objetivo de las muestras ambientales para evaluar los niveles de contaminación. Se emplean técnicas avanzadas de cromatografía y espectrometría de masas para detectar y cuantificar este compuesto en muestras de agua, suelo y aire .
Estudios toxicológicos
El impacto toxicológico del éter de pentaBromodifenilo 2,2',4,5,6' es un área importante de estudio. Los investigadores investigan sus efectos en la vida silvestre y la salud humana, particularmente su papel como disruptor endocrino. Los estudios suelen implicar la evaluación del impacto del compuesto en modelos animales para comprender los riesgos potenciales para los humanos y los ecosistemas .
Ciencia de materiales
En la ciencia de materiales, se explora la aplicación de PBDE como el éter de pentaBromodifenilo 2,2',4,5,6' para mejorar la resistencia al fuego de los materiales. La investigación se centra en el desarrollo de nuevos materiales con una resistencia al fuego mejorada sin comprometer la seguridad ambiental. La eficacia y estabilidad del compuesto cuando se incorpora a polímeros y textiles son temas clave de investigación .
Desarrollo de métodos analíticos
Los químicos analíticos desarrollan y refinan métodos para la detección y cuantificación del éter de pentaBromodifenilo 2,2',4,5,6'. Se optimizan técnicas como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas en tándem (LC-MS/MS) para obtener sensibilidad y especificidad. Estos métodos son cruciales para el monitoreo ambiental y el cumplimiento de las normas .
Farmacología e investigación biomédica
Si bien el éter de pentaBromodifenilo 2,2',4,5,6' no se usa directamente en farmacología, su presencia en el medio ambiente ha impulsado la investigación sobre sus propiedades metabólicas y farmacocinéticas. Los estudios tienen como objetivo comprender cómo se absorbe, distribuye, metaboliza y excreta en los sistemas biológicos. Esta investigación informa las pautas de seguridad y las evaluaciones de riesgos de exposición .
Ciencia y política ambientales
La investigación sobre el éter de pentaBromodifenilo 2,2',4,5,6' se extiende a sus implicaciones políticas. Dada su clasificación como contaminante orgánico persistente (COP), los estudios informan las decisiones regulatorias y el desarrollo de alternativas. El destino ambiental del compuesto, incluidos los productos de degradación y los impactos ecológicos a largo plazo, se estudia para orientar las políticas y la legislación .
Safety and Hazards
Mecanismo De Acción
Target of Action
2,2’,4,5,6’-Pentabromodiphenyl ether is a brominated flame retardant . It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body .
Mode of Action
It is known to cause endocrine-mediated effects, suggesting that it may interact with hormone receptors or disrupt hormone production .
Biochemical Pathways
It has been shown to induce lipid accumulation throughout differentiation in mouse and human preadipocyte cell models in vitro .
Pharmacokinetics
Due to its lipophilicity and stability, it is known to bioaccumulate in the environment .
Result of Action
The molecular and cellular effects of 2,2’,4,5,6’-Pentabromodiphenyl ether’s action include lipid accumulation in preadipocytes, suggesting a potential role in adipogenesis . It is also suspected to cause developmental effects in nursed babies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,4,5,6’-Pentabromodiphenyl ether. For instance, its persistence and bioaccumulation in the environment can lead to long-term exposure and potential health effects .
Análisis Bioquímico
Biochemical Properties
2,2’,4,5,6’-Pentabromodiphenyl ether plays a role in biochemical reactions primarily as an inhibitor of certain enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The compound binds to the active site of the enzyme, inhibiting its activity and thus affecting the metabolism of other substances. Additionally, 2,2’,4,5,6’-Pentabromodiphenyl ether can interact with proteins involved in cellular signaling pathways, potentially disrupting normal cellular functions .
Cellular Effects
2,2’,4,5,6’-Pentabromodiphenyl ether has been shown to influence various cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. The compound also affects cell signaling pathways, such as the MAPK and NF-κB pathways, which are crucial for cell survival and inflammation responses. Furthermore, 2,2’,4,5,6’-Pentabromodiphenyl ether can alter gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2,2’,4,5,6’-Pentabromodiphenyl ether exerts its effects through several mechanisms. It can bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of various detoxifying enzymes. This binding leads to the activation of AhR and subsequent changes in gene expression. Additionally, 2,2’,4,5,6’-Pentabromodiphenyl ether can inhibit the activity of enzymes such as cytochrome P450, affecting the metabolism of other compounds. The compound’s ability to generate ROS also contributes to its molecular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,4,5,6’-Pentabromodiphenyl ether can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of metabolites that may have different biological activities. Long-term exposure to 2,2’,4,5,6’-Pentabromodiphenyl ether has been shown to cause persistent oxidative stress and inflammation in cells, potentially leading to chronic health effects .
Dosage Effects in Animal Models
The effects of 2,2’,4,5,6’-Pentabromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and changes in gene expression. At higher doses, it can lead to significant toxicity, including liver damage, neurotoxicity, and reproductive toxicity. These adverse effects are often dose-dependent, with higher doses causing more severe outcomes .
Metabolic Pathways
2,2’,4,5,6’-Pentabromodiphenyl ether is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and debrominated metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, 2,2’,4,5,6’-Pentabromodiphenyl ether is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature. This accumulation can lead to prolonged biological effects and potential toxicity .
Subcellular Localization
The subcellular localization of 2,2’,4,5,6’-Pentabromodiphenyl ether can influence its activity and function. The compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in detoxification and metabolism. Additionally, it can be found in mitochondria, where it may disrupt mitochondrial function and contribute to oxidative stress .
Propiedades
IUPAC Name |
1,2,4-tribromo-5-(2,6-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-2-1-3-7(14)12(6)18-11-5-9(16)8(15)4-10(11)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFMCUVMAIQWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=CC(=C(C=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879914 | |
| Record name | BDE-102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-66-6 | |
| Record name | 2,2',4,5,6'-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,5,6'-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5X2BU2QJC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Chlorophenyl)phenyl]propan-2-OL](/img/structure/B1457897.png)
![N-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide](/img/structure/B1457899.png)
![Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid](/img/structure/B1457902.png)
![Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1457903.png)



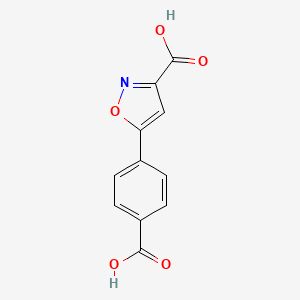
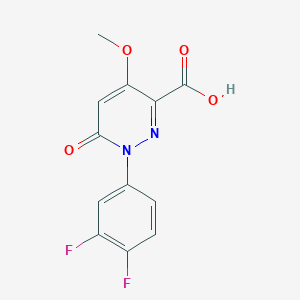
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1457912.png)
